molecular formula C36H65BO2 B15201957 2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15201957
M. Wt: 540.7 g/mol
InChI Key: MBVTWNGBCDXKEP-UHFFFAOYSA-N
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Description

2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a long alkyl chain. The presence of the boron atom imparts unique reactivity to the compound, making it useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable alkyl halide under palladium-catalyzed Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction and reduce the production time. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Decyltetradecyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • {2,4-bis[(2-decyltetradecyl)oxy]phenyl}methanol
  • 4-Decyl-2-(2-decyltetradecyl)hexadecyl

Uniqueness

This compound is unique due to its dioxaborolane ring structure, which imparts distinct reactivity compared to other boron-containing compounds. The long alkyl chain enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and materials science .

Properties

Molecular Formula

C36H65BO2

Molecular Weight

540.7 g/mol

IUPAC Name

2-[4-(2-decyltetradecyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C36H65BO2/c1-7-9-11-13-15-17-18-20-22-24-26-32(25-23-21-19-16-14-12-10-8-2)31-33-27-29-34(30-28-33)37-38-35(3,4)36(5,6)39-37/h27-30,32H,7-26,31H2,1-6H3

InChI Key

MBVTWNGBCDXKEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(CCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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